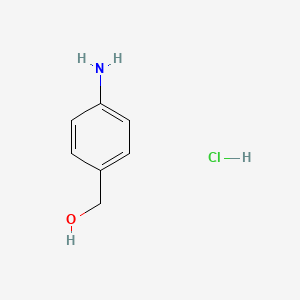

(4-Aminophenyl)-methanol hydrochloride

Descripción general

Descripción

“(4-Aminophenyl)-methanol hydrochloride” is a compound with the molecular formula C7H10ClNO . It is also known by other synonyms such as “(4-aminophenyl)methanol;hydrochloride” and "SCHEMBL864912" . The compound has a molecular weight of 159.61 g/mol .

Molecular Structure Analysis

The InChI code for “(4-Aminophenyl)-methanol hydrochloride” is1S/C7H9NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4,9H,5,8H2;1H . Its canonical SMILES string is C1=CC(=CC=C1CO)N.Cl . Physical And Chemical Properties Analysis

“(4-Aminophenyl)-methanol hydrochloride” has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 159.0450916 g/mol . The topological polar surface area of the compound is 46.2 Ų . The compound has a heavy atom count of 10 .Aplicaciones Científicas De Investigación

Spectrophotometric Analysis : This compound is used in spectrophotometric methods for determining impurities in other substances. For instance, it has been utilized for determining 2-amino-3H-phenoxazin-3-one, a colored impurity in o-aminophenol, using hydrochloric acid in methanol as a solvent (Ayyangart, Bhide, & Srinivasan, 1982).

Environmental Monitoring : This compound's derivatives, such as aminobiphenyls, are monitored in the environment and biological liquids due to their genotoxic and carcinogenic properties. They are determined in drinking and river water samples using techniques like HPLC and amperometric detection (Pecková et al., 2009).

Synthesis of Amino Acid Esters : It is involved in the synthesis of amino acid methyl ester hydrochlorides, which are prepared by reacting amino acids with methanol in the presence of trimethylchlorosilane (Li & Sha, 2008).

Chemical Synthesis : The compound is used in the synthesis of multi-substituted arenes, with advantages like milder reaction conditions and higher yields compared to traditional methods (Sun, Sun, & Rao, 2014).

Corrosion Inhibition : Derivatives of this compound, such as 4-amino-1,2,4-triazole, show potential in inhibiting acidic corrosion on mild steel, with studies demonstrating high inhibition efficiency (Bentiss et al., 2009).

Antibacterial Activity : Recent studies on novel compounds derived from (4-Aminophenyl)-methanol hydrochloride, like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, have been conducted to understand their antibacterial activity through docking studies (Shahana & Yardily, 2020).

Photophysical Studies : The compound is used in the study of photophysical characteristics of derivatives, such as 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine, in various solvents. These studies help understand processes like intramolecular charge transfer (Behera, Karak, & Krishnamoorthy, 2015).

Safety And Hazards

“(4-Aminophenyl)-methanol hydrochloride” is considered hazardous . It is harmful if swallowed or inhaled . It is also suspected of causing genetic defects . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Propiedades

IUPAC Name |

(4-aminophenyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4,9H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHHFZDBCRBJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminophenyl)-methanol hydrochloride | |

CAS RN |

170926-25-7 | |

| Record name | Benzenemethanol, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170926-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1289326.png)

![4-{[(2-Hydroxyphenyl)methyl]amino}benzamide](/img/structure/B1289333.png)

![Benzo[d]oxazole-4-carboxamide](/img/structure/B1289350.png)

![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)

![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)

![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)